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Protocols & Analytical Methods

Method

Application Notes & Protocols for Verrucarin A from Myrothecium sp. as a Bioherbicide

Prepared by: Gemini, Senior Application Scientist An Important Foreword on Verrucarin A: Verrucarin A, a macrocyclic trichothecene mycotoxin from fungi such as Myrothecium verrucaria and Myrothecium roridum, presents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

An Important Foreword on Verrucarin A:

Verrucarin A, a macrocyclic trichothecene mycotoxin from fungi such as Myrothecium verrucaria and Myrothecium roridum, presents a significant paradox in the field of weed management.[1][2][3] It is a molecule of immense phytotoxic potential, capable of inducing rapid necrosis and mortality in a wide range of plant species.[1] However, this herbicidal potency is overshadowed by its extreme mammalian toxicity, rendering its direct application as a conventional herbicide unfeasible and dangerous.[4][5]

This guide, therefore, navigates a dual pathway. It first explores the application of purified Verrucarin A in a strictly controlled research context to understand its mechanism and phytotoxic boundaries. It then transitions to the more viable and field-relevant application of whole-organism Myrothecium verrucaria formulations , where the goal is to leverage the fungus's pathogenic activity while actively mitigating the production of Verrucarin A and related mycotoxins.[6][7] This latter approach represents the current and most promising trajectory for developing a safe and effective bioherbicide from this organism.

Section 1: The Phytotoxin and The Paradox

Mechanism of Action: A Potent Inhibitor of Eukaryotic Protein Synthesis

Verrucarin A belongs to the trichothecene class of mycotoxins, which are potent inhibitors of protein synthesis in eukaryotic cells.[8][9] The core toxicity stems from its high affinity for the peptidyl transferase center on the 60S ribosomal subunit. By binding to this site, Verrucarin A stalls the elongation step of translation, leading to a rapid cessation of protein production.[8] This disruption of essential enzyme and structural protein synthesis triggers a cascade of cellular stress responses, culminating in apoptosis (programmed cell death) and necrosis.[9][10][11] The olefin and epoxide functionalities within the trichothecene skeleton are crucial for this toxic activity.[8]

dot graph "Verrucarin_A_Mechanism_of_Action" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes VA [label="Verrucarin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="60S Ribosomal Subunit\n(Peptidyl Transferase Center)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Translation [label="Protein Synthesis\n(Translation Elongation)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins [label="Essential Proteins\n(Enzymes, Structural)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularStress [label="Ribotoxic Stress Response", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis &\nCellular Necrosis", fillcolor="#202124", fontcolor="#FFFFFF"]; PlantDeath [label="Plant Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VA -> Ribosome [label="Binds to"]; Ribosome -> Translation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Translation -> Proteins [label="Blocks Production of", color="#EA4335", fontcolor="#EA4335"]; Translation -> CellularStress [label="Triggers"]; CellularStress -> Apoptosis; Proteins -> Apoptosis [style=dashed, label="Depletion leads to"]; Apoptosis -> PlantDeath; } ends_dot Caption: Mechanism of Verrucarin A phytotoxicity.

The Toxicity Dilemma: Extreme Hazard to Mammals

The potent, non-specific inhibition of protein synthesis makes Verrucarin A exceptionally hazardous to non-target organisms, including humans. It is classified as acutely toxic via oral, dermal, and inhalation routes.[4][5] Exposure can lead to severe health effects, including skin necrosis, hemorrhage, immune suppression, and vomiting.[10][12] This inherent danger is the primary barrier to its development as a commercial bioherbicide.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 2DangerH300: Fatal if swallowed[4][5]
Acute Toxicity, Dermal Category 2DangerH310: Fatal in contact with skin[4][5]
Acute Toxicity, Inhaled Category 1DangerH330: Fatal if inhaled[4][5]
The Bioherbicidal Pivot: Myrothecium verrucaria Formulations

Recognizing the insurmountable safety issues of purified Verrucarin A, research has shifted towards using the fungus Myrothecium verrucaria (MV) itself as the bioherbicidal agent.[6] The key insight is that the fungus's pathogenicity is not solely dependent on mycotoxin production.[6] By manipulating culture conditions and processing, it is possible to produce highly effective bioherbicidal formulations with drastically reduced or undetectable levels of Verrucarin A, making them significantly safer to handle and deploy.[7]

Two primary strategies have emerged:

  • Washed Spore Preparations: Repeated washing of fungal spores has been shown to remove more than 95% of associated trichothecenes without significantly impacting the bioherbicidal efficacy against weeds like kudzu.[6]

  • Mycelial Formulations: Growing MV in submerged liquid fermentation allows for the rapid production of mycelia (the vegetative part of the fungus).[7] This method can be optimized to yield a highly virulent product that is either free of or contains negligible amounts of mycotoxins.[7] This mycelial approach is currently the most promising for scaled-up production.[7][13]

Section 2: Production and Characterization Protocols

Protocol: Lab-Scale Production of Verrucarin A from Myrothecium roridum

(For Research Purposes Only Under Strict Safety Controls)

This protocol is adapted from methodologies for isolating macrocyclic trichothecenes and is intended for specialized research into the compound's activity.[2] Extreme caution is mandatory.

1. Culture Preparation:

  • Inoculate Myrothecium roridum on Yeast Malt Glucose (YMG) agar slants and maintain at 22-25°C.[2]

  • Prepare a liquid seed culture in Potato Dextrose Broth (PDB).

2. Fermentation:

  • Aseptically transfer the seed culture into 5 L Erlenmeyer flasks containing 2.5 L of sterile PDB medium (20 g/L glucose, 4 g/L dried mashed potatoes).[2]

  • Incubate at 22°C with agitation (120 rpm) for up to 42 days, or until glucose is fully consumed (monitor using glucose test strips).[2]

3. Extraction:

  • WORK WITHIN A CERTIFIED CHEMICAL FUME HOOD WITH APPROPRIATE PPE.

  • Harvest the culture and separate the mycelia from the culture fluid via centrifugation (4000 x g).[2]

  • Extract the supernatant (culture fluid) with an equal volume of ethyl acetate.

  • Dry the organic (ethyl acetate) phase over anhydrous sodium sulfate (Na2SO4).

  • Evaporate the solvent in a rotary evaporator at 40°C to yield the crude extract containing Verrucarin A and other metabolites.[2]

4. Purification & Analysis:

  • Further purification requires advanced chromatographic techniques (e.g., silica gel chromatography followed by HPLC).

  • Characterization and quantification are performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[14][15]

Protocol: Production of Low-Toxin Mycelial M. verrucaria Bioherbicide

This protocol, based on USDA-ARS research, focuses on producing a safe and effective mycelial formulation.[7]

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// Nodes A [label="1. Inoculum Preparation\n(M. verrucaria on PDA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Submerged Fermentation\n(Soy Flour-Cornmeal Medium)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Incubation\n(48h, 28°C, 120-150 rpm)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Harvest Mycelia\n(Filtration/Centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Formulation\n(Resuspend mycelia in water\nwith surfactant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. QC Analysis\n(HPLC-MS/MS for Mycotoxins)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. Application\n(Spray on Target Weeds)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Inoculate"]; B -> C; C -> D; D -> E; E -> G; D -> F [style=dashed, label="Sample for"]; F -> E [style=dashed, label="Verify Low Toxin Levels"]; } ends_dot Caption: Workflow for producing a low-toxin mycelial bioherbicide.

1. Media Preparation:

  • Prepare a liquid fermentation medium using inexpensive agricultural products, such as soy flour and cornmeal, supplemented with mineral salts.[7][16] A sample medium could be: 15 g/L sucrose, 15 g/L corn steep liquor, 2.0 g/L (NH4)2SO4, and trace minerals.[16]

  • Sterilize the medium by autoclaving.

2. Inoculation & Fermentation:

  • Inoculate the sterile medium with M. verrucaria from a PDA plate.

  • Incubate in a shaker incubator at 28°C, 120-150 rpm, for approximately 48 hours.[7] The goal is rapid biomass production, which disfavors secondary metabolite (mycotoxin) synthesis.

3. Harvest and Formulation:

  • Harvest the mycelial biomass by filtration or centrifugation.

  • The resulting mycelial paste can be resuspended in water to a desired concentration for application.

  • For immediate use, formulate directly into a spray solution, typically including a surfactant.

4. Quality Control:

  • A critical, self-validating step is to analyze a sample of the mycelial product via HPLC-MS/MS to confirm that Verrucarin A and Roridin A levels are undetectable or below the established safety threshold.[7]

Section 3: Formulation and Application Protocols

Principles of Mycoherbicide Formulation

Effective application requires a formulation that maintains the viability of the fungal propagules (spores or mycelia) and enhances their ability to infect the target weed.[17][18]

  • Adjuvants: Surfactants (e.g., non-ionic surfactants like Silwet L-77) are crucial.[19][20] They reduce the surface tension of spray droplets, ensuring better coverage on waxy leaf surfaces and promoting fungal adhesion.

  • Moisture Retention: Mycoherbicides are highly dependent on environmental conditions, particularly the presence of free water (dew) for spore germination and infection.[21] Formulations can include humectants or be applied as invert emulsions to prolong moisture on the leaf surface, though this adds complexity.[22]

  • Application Timing: Application in the late evening or early morning is often recommended to coincide with natural dew periods, maximizing the window for infection.[17]

Protocol: Greenhouse Efficacy Bioassay

This protocol outlines a standard method for testing the virulence of Myrothecium formulations on target weeds under controlled conditions.

dot graph "Greenhouse_Bioassay_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Grow Target Weeds\n(e.g., Kudzu, Sicklepod)\nto 3-5 leaf stage", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="2. Prepare Spray Solution\n(Mycelial suspension + 0.2% v/v\nSilwet L-77 Surfactant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Application\n(Spray plants to runoff)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Dew Chamber Incubation\n(10-18h, >95% RH, 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Greenhouse Transfer\n(Observe disease progression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Collection\n(7-14 days post-treatment)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Assess Visual Injury (%)\nDetermine Biomass Reduction\n(Fresh/Dry Weight)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D [label="Immediately after spray"]; D -> E; E -> F; F -> G [style=dashed]; } ends_dot Caption: Workflow for a standard greenhouse bioherbicide efficacy test.

1. Plant Propagation:

  • Grow target weed species (e.g., kudzu, sicklepod, Palmer amaranth) in pots to the 2- to 5-leaf stage.[19][23] Use a control group of untreated plants and a surfactant-only control.

2. Inoculum Preparation:

  • Prepare the mycelial formulation as described in Protocol 2.2.

  • Create a dilution series to test different application rates.

  • Add a non-ionic surfactant (e.g., Silwet L-77) to the final spray solution at a concentration of 0.2% v/v.[19][20]

3. Application:

  • Using a hand-held or cabinet sprayer, apply the formulated bioherbicide to the plant foliage until thoroughly wet (runoff).[19] Ensure even coverage.

4. Incubation:

  • Immediately place the treated plants into a dew chamber with high humidity (>95% RH) at approximately 25°C for 15-18 hours to facilitate infection.[22] This step is critical and simulates optimal field conditions.

5. Evaluation:

  • After the dew period, transfer plants to a greenhouse.

  • Visually assess plant injury (chlorosis, necrosis, mortality) daily.

  • After 7-14 days, harvest the above-ground biomass, and measure fresh and dry weights to quantify the reduction in growth compared to control plants.[19][22]

Field Application Considerations

Transitioning from the lab to the field introduces environmental variability that must be managed.[21]

  • Equipment: Standard agricultural boom sprayers can be used.[16][17] Nozzles should be selected to provide good coverage without excessive drift.

  • Application Rate: Field rates for M. verrucaria spores have been tested around 2 x 10^7 spores/mL at a volume of ~374 L/ha.[13] Equivalent rates for mycelial formulations must be determined through field trials.

  • Integrated Weed Management (IWM): M. verrucaria can be used in conjunction with other weed control methods. Research has shown compatibility and even synergistic effects when combined with certain chemical herbicides, like glyphosate, potentially allowing for reduced application rates of both agents.[13][19][20] This integration is a key strategy for sustainable weed management.[18]

Section 4: Safety, Handling, and Decontamination

Mandatory Safety Protocols for Purified Verrucarin A

Handling pure or concentrated Verrucarin A is an activity reserved for specialized laboratories with appropriate engineering controls and trained personnel.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent inhalation.

  • Personal Protective Equipment (PPE): A non-negotiable minimum includes:

    • Disposable nitrile gloves (double-gloving recommended).

    • A disposable, solid-front lab coat.

    • ANSI-approved safety glasses and a face shield.

    • A NIOSH-approved respirator is required if there is any risk of aerosolization outside of a fume hood.

  • Handling: Use tools (spatulas, forceps) to handle the solid compound. Prepare solutions within the fume hood. Do not get on skin, in eyes, or on clothing.[5]

  • Waste Disposal: All contaminated materials (gloves, labware, pipette tips) and waste solutions must be collected and disposed of as hazardous chemical waste according to institutional and federal regulations.

Decontamination

Trichothecenes like Verrucarin A are chemically stable.[24] Decontamination of surfaces and equipment can be achieved using solutions known to degrade mycotoxins, such as a 10% sodium hypochlorite (bleach) solution followed by a water rinse. The efficacy of degradation should be validated. Some microbial systems can also biodegrade trichothecenes, typically through de-acylation and de-epoxidation, which reduces their toxicity.[25]

Conclusion

Verrucarin A is a potent natural phytotoxin that serves as a valuable research tool for studying herbicidal modes of action. However, its extreme mammalian toxicity makes it unsuitable for direct use in agriculture. The scientifically sound and commercially viable path forward lies in the application of the Myrothecium verrucaria fungus itself, formulated from mycelia produced in submerged cultures that minimize or eliminate mycotoxin production. This approach harnesses the natural pathogenic power of the organism while engineering a safer product. Future research should continue to optimize fermentation and formulation techniques to enhance field stability and efficacy, positioning M. verrucaria as a valuable component of integrated weed management systems.

References

  • Abbas, H. K., Johnson, B. B., Shier, W. T., Tak, H., Jarvis, B. B., & Boyette, C. D. (2002). Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria. Phytochemistry, 59(3), 309–313. [Link]

  • Weaver, M. A., Boyette, C. D., & Hoagland, R. E. (2012). Bioherbicidal activity from washed spores of Myrothecium verrucaria. World Journal of Microbiology and Biotechnology, 28(5), 1941–1946. [Link]

  • Schoettler, S., et al. (2005). Isolation and characterization of two verrucarins from Myrothecium roridum. Zeitschrift für Naturforschung C, 60(5-6), 309-314. [Link]

  • Wikipedia. (n.d.). Verrucarin A. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326658, Verrucarin A. Retrieved February 15, 2026, from [Link]

  • Auld, B. A. (n.d.). The application of mycoherbicides. CAWS – Council of Australasian Weed Societies. [Link]

  • The Mold Guy. (2023, October 18). Unseen Threats: Understanding Molds and Mycotoxins and Their Impact on Health. [Link]

  • Boyette, C. D., Weaver, M. A., Hoagland, R. E., & Stetina, K. C. (2008). Submerged Culture of a Mycelial Formulation of a Bioherbicidal Strain of Myrothecium verrucaria with Mitigated Mycotoxin Production. USDA ARS Publication. [Link]

  • Siciliano, I., et al. (2017). Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels. World Mycotoxin Journal. [Link]

  • Weaver, M. A., et al. (2017). Management of kudzu by the bioherbicide, Myrothecium verrucaria, herbicides and integrated control programmes. Biocontrol Science and Technology, 27(5), 656-669. [Link]

  • ResearchGate. (2002). Request PDF: Phytotoxicity and mammalian toxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria. [Link]

  • Omran, S. M. (2019). Myrothecium as Promising Model for Biotechnological Applications, Potentials and Challenges. Journal of Fertilizers & Pesticides. [Link]

  • Siciliano, I., Gilardi, G., Ortu, G., Gullino, M. L., & Garibaldi, A. (2017). Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 34(5), 817–824. [Link]

  • HealthMatters.io. (n.d.). Verrucarin A - Total Tox-Burden. Retrieved February 15, 2026, from [Link]

  • da Silva, J. C., et al. (2020). Production and formulation of a bioherbicide as environment-friendly and safer alternative for weed control. Research, Society and Development, 9(7). [Link]

  • The Mold Guy. (n.d.). Mycotoxins Testing. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017). Request PDF: Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels. [Link]

  • Hoagland, R. E., et al. (2018). Bioherbicidal Efficacy of a Myrothecium verrucaria-Sector on Several Plant Species. American Journal of Plant Sciences, 9, 1074-1087. [Link]

  • Boyette, C. D., et al. (2014). Interaction of the Bioherbicide Myrothecium verrucaria and Glyphosate for Kudzu Control. USDA ARS Publication. [Link]

  • Agriculture Institute. (2024, January 18). Mycoherbicides: Fungal-Based Solutions for Weed Management. [Link]

  • National Research Council. (2011). Feasibility of Using Mycoherbicides for Controlling Illicit Drug Crops. The National Academies Press. [Link]

  • ResearchGate. (n.d.). Herbicidal spectrum and activity of Myrothecium verrucaria. Retrieved February 15, 2026, from [Link]

  • Hoagland, R. E., et al. (2023). Bioherbicidal Activity of Albifimbria verrucaria (Formerly Myrothecium verrucaria) on Glyphosate-Resistant Conyza canadensis. Plants, 12(15), 2780. [Link]

  • dos Santos, J. C., et al. (2020). Development of a Solid Bioherbicide Formulation by Spray Drying Technology. Agronomy, 10(6), 849. [Link]

  • Rocha, O., Ansari, K., & Doohan, F. M. (2005). Effects of trichothecene mycotoxins on eukaryotic cells: A review. Food Additives and Contaminants, 22(4), 369-378. [Link]

  • HealthMatters.io. (n.d.). Verrucarin A - MycoTOX Profile. Retrieved February 15, 2026, from [Link]

  • Bhattacharya, S., & Ghosh, A. (2021). Mycoherbicides for the Noxious Meddlesome: Can Colletotrichum be a Budding Candidate?. Plant Pathology Journal. [Link]

  • Wang, Y., et al. (2014). Identification of Verrucarin a as a Potent and Selective Steroid Receptor coactivator-3 Small Molecule Inhibitor. PLoS ONE, 9(4), e95243. [Link]

  • Kumar, V., et al. (2021). Mycoherbicide Control Strategy: Concept, Constraints, and Advancements. Biopesticides International, 17(1), 31-41. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. [Link]

  • Liu, Y., et al. (2016). Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling. Journal of experimental therapeutics & oncology, 11(4), 251–260. [Link]

  • Hoagland, R. E., et al. (2018). Interaction of the Bioherbicide Myrothecium verrucaria with Technical-Grade Glyphosate on Glyphosate-Susceptible and -Resistant Palmer Amaranth. American Journal of Plant Sciences, 9, 2306-2319. [Link]

  • Malysheva, A., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 93. [Link]

  • Vanhoutte, I., et al. (2016). Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds. Frontiers in Microbiology, 7, 561. [Link]

Sources

Application

Determining Verrucarin A's Inhibition of Protein Synthesis: A Guide to Cell-Based Assays

Introduction: Unraveling the Potent Action of Verrucarin A Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] Its cytotoxic effects are primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Potent Action of Verrucarin A

Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] Its cytotoxic effects are primarily attributed to its powerful ability to inhibit protein synthesis in eukaryotic cells.[2][3] This property makes Verrucarin A a valuable tool for studying the mechanisms of translation and a potential lead compound in the development of novel therapeutics. This comprehensive guide provides detailed protocols and the underlying scientific principles for three distinct cell-based assays to quantify the inhibitory effects of Verrucarin A on protein synthesis. We will explore a non-radioactive method (SUnSET), a classic radioactive incorporation assay ([³⁵S]-Methionine Labeling), and a reporter-based assay (Luciferase). Additionally, we will delve into polysome profiling as a mechanistic tool to validate Verrucarin A's specific impact on translation initiation.

The Molecular Mechanism of Verrucarin A: A Halt to Translation Initiation

Verrucarin A exerts its inhibitory effect by targeting the large ribosomal subunit (60S) in eukaryotes.[4] Structural and biochemical studies have revealed that it binds to the A-site of the peptidyl transferase center.[4] This binding prevents the proper positioning of aminoacyl-tRNAs, thereby stalling the initiation phase of protein synthesis.[5][6] A key consequence of this action is the rapid breakdown of polysomes—multiple ribosomes translating a single mRNA molecule—into monosomes (single ribosomes).[5][6] This disaggregation of polysomes serves as a hallmark of translation initiation inhibition.

cluster_translation Eukaryotic Translation Initiation cluster_inhibition Inhibition by Verrucarin A 40S_subunit 40S Subunit 80S_ribosome 80S Ribosome 40S_subunit->80S_ribosome Binds mRNA 60S_subunit 60S Subunit 60S_subunit->80S_ribosome Joins complex mRNA mRNA tRNA Aminoacyl-tRNA Polypeptide Nascent Polypeptide 80S_ribosome->Polypeptide Elongation Verrucarin_A Verrucarin A 60S_subunit_inhibited 60S Subunit (A-site blocked) Verrucarin_A->60S_subunit_inhibited Binds to A-site 60S_subunit_inhibited->80S_ribosome Prevents functional 80S formation Cell_Culture Seed and culture cells Verrucarin_A_Treatment Treat with Verrucarin A (dose-response) Cell_Culture->Verrucarin_A_Treatment Puromycin_Pulse Add Puromycin (short pulse) Verrucarin_A_Treatment->Puromycin_Pulse Cell_Lysis Lyse cells Puromycin_Pulse->Cell_Lysis Protein_Quantification Quantify total protein Cell_Lysis->Protein_Quantification Western_Blot SDS-PAGE and Western Blot Protein_Quantification->Western_Blot Detection Detect with Anti-Puromycin Ab Western_Blot->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: SUnSET Assay Workflow.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Verrucarin A Treatment: The following day, treat the cells with a serial dilution of Verrucarin A for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Puromycin Labeling: 15 minutes before the end of the Verrucarin A treatment, add puromycin to each well to a final concentration of 1-10 µg/mL.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with an anti-puromycin antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Perform densitometric analysis of the entire lane for the puromycin signal.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH) from the same lane.

    • Plot the normalized puromycin signal against the concentration of Verrucarin A to determine the IC50 value.

[³⁵S]-Methionine Incorporation Assay: The Gold Standard

This classic method measures the rate of protein synthesis by tracking the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins. T[7]he amount of incorporated radioactivity is quantified by scintillation counting after precipitation of the proteins.

Cell_Culture Seed and culture cells Starvation Starve cells in methionine-free medium Cell_Culture->Starvation Verrucarin_A_Treatment Treat with Verrucarin A Starvation->Verrucarin_A_Treatment Pulse_Labeling Add [³⁵S]-Methionine Verrucarin_A_Treatment->Pulse_Labeling Lysis_Precipitation Lyse cells and precipitate protein (TCA) Pulse_Labeling->Lysis_Precipitation Scintillation_Counting Wash precipitate and measure radioactivity Lysis_Precipitation->Scintillation_Counting Analysis Calculate % inhibition Scintillation_Counting->Analysis

Caption: [³⁵S]-Methionine Incorporation Assay Workflow.

  • Cell Seeding: Plate cells as described for the SUnSET assay.

  • Methionine Starvation: Before treatment, wash the cells with PBS and incubate them in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.

  • Verrucarin A Treatment: Replace the starvation medium with fresh methionine-free medium containing the desired concentrations of Verrucarin A and incubate for the chosen duration.

  • Pulse Labeling: Add [³⁵S]-methionine (e.g., 10 µCi/mL) to each well and incubate for a short period (e.g., 30 minutes).

  • Cell Lysis and Precipitation:

    • Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a microfuge tube and add trichloroacetic acid (TCA) to a final concentration of 10-25% to precipitate the proteins. [8] * Incubate on ice for 30 minutes.

  • Washing and Scintillation Counting:

    • Collect the protein precipitate by vacuum filtration onto glass fiber filters. [8] * Wash the filters several times with cold 10% TCA and then with ethanol.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a no-cell control) from all readings.

    • Calculate the percentage of protein synthesis relative to the vehicle-treated control.

    • Plot the percentage of protein synthesis against the Verrucarin A concentration to determine the IC50.

Luciferase Reporter Assay: A High-Throughput Approach

Luciferase reporter assays are highly sensitive and can be adapted for high-throughput screening of protein synthesis inhibitors. I[9][10]n this context, a reporter construct is used where the expression of a luciferase gene is driven by a strong constitutive promoter (e.g., CMV or SV40). S[1][11]ince the promoter activity is constant, any reduction in luciferase activity can be attributed to the inhibition of protein synthesis. A dual-luciferase system, with a second reporter (e.g., Renilla luciferase) under the control of a different constitutive promoter, is recommended for normalization to account for variations in cell number and transfection efficiency.

[1][6]##### Experimental Workflow

Transfection Co-transfect cells with Firefly and Renilla luciferase plasmids Plating Plate transfected cells Transfection->Plating Verrucarin_A_Treatment Treat with Verrucarin A Plating->Verrucarin_A_Treatment Cell_Lysis Lyse cells Verrucarin_A_Treatment->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Cell_Lysis->Luciferase_Assay Analysis Normalize and calculate % inhibition Luciferase_Assay->Analysis

Caption: Luciferase Reporter Assay Workflow.

  • Plasmid Transfection: Co-transfect the cells with a plasmid containing the firefly luciferase gene under a constitutive promoter and a normalization plasmid containing the Renilla luciferase gene, also under a constitutive promoter.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white-walled plate.

  • Verrucarin A Treatment: Treat the cells with a range of Verrucarin A concentrations for the desired time.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

  • Luciferase Activity Measurement:

    • Use a luminometer to measure the firefly luciferase activity.

    • Then, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.

    • Express the normalized luciferase activity in treated wells as a percentage of the vehicle-treated control.

    • Plot the percentage of activity against the Verrucarin A concentration to calculate the IC50.

Mechanistic Validation: Polysome Profiling

Polysome profiling by sucrose density gradient ultracentrifugation is a powerful technique to directly visualize the effect of a compound on the translational machinery. T[4][7][12][13]his method separates ribosomal subunits (40S, 60S), monosomes (80S), and polysomes based on their size and density. T[14]reatment with an initiation inhibitor like Verrucarin A is expected to cause a shift from the polysome fractions to the monosome fraction.

[5]#### Experimental Workflow

Cell_Treatment Treat cells with Verrucarin A or vehicle Lysis Lyse cells in the presence of cycloheximide Cell_Treatment->Lysis Gradient_Loading Load lysate onto a sucrose gradient Lysis->Gradient_Loading Ultracentrifugation Separate components by ultracentrifugation Gradient_Loading->Ultracentrifugation Fractionation Fractionate the gradient with continuous A254 monitoring Ultracentrifugation->Fractionation Analysis Compare polysome to monosome (P/M) ratio Fractionation->Analysis

Caption: Polysome Profiling Workflow.

Detailed Protocol
  • Cell Treatment: Treat cultured cells with Verrucarin A or a vehicle control.

  • Harvesting: 15 minutes prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translating ribosomes on the mRNA. 3[7]. Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide and then lyse them in a hypotonic lysis buffer.

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 15-50%) in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C. 6[7]. Fractionation and Analysis:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a spectrophotometer.

    • The resulting profile will show peaks corresponding to the 40S, 60S, 80S (monosome), and polysome fractions.

    • Compare the profiles of Verrucarin A-treated and control samples. A decrease in the area under the polysome peaks and a corresponding increase in the 80S peak indicates inhibition of translation initiation.

Data Presentation and Interpretation

The data obtained from these assays can be used to generate dose-response curves and calculate the IC50 value for Verrucarin A, which is the concentration that inhibits protein synthesis by 50%.

Assay Principle Pros Cons
SUnSET Immunodetection of puromycin-labeled nascent peptides.Non-radioactive, relatively fast, provides a qualitative and quantitative measure.Requires antibody optimization, potential for non-specific signal.
[³⁵S]-Methionine Incorporation Measurement of radiolabeled amino acid incorporation.Highly sensitive and quantitative, considered the gold standard.Involves radioactivity, more labor-intensive, waste disposal issues.
Luciferase Reporter Measurement of constitutively expressed luciferase activity.High-throughput, highly sensitive, no radioactivity.Indirect measure of protein synthesis, requires transfection optimization.
Polysome Profiling Separation of ribosomal complexes by density.Provides mechanistic insight into the stage of translation inhibition.Technically demanding, lower throughput, requires specialized equipment.

Table 1: Comparison of Assays for Measuring Protein Synthesis Inhibition.

Below is a table of representative data for Verrucarin A's effect on protein synthesis in a hypothetical cancer cell line.

Verrucarin A (nM) SUnSET (% of Control) [³⁵S]-Methionine Incorporation (% of Control) Luciferase Activity (% of Control)
0100100100
1858890
10556058
50202522
100101211
IC50 (nM) ~12 ~15 ~14

Table 2: Representative Dose-Response Data for Verrucarin A. Note: IC50 values are cell-line dependent and should be determined empirically. Published studies have shown Verrucarin A to be effective in the low nanomolar to micromolar range in various cancer cell lines.

The choice of assay to determine Verrucarin A's inhibition of protein synthesis depends on the specific research question, available resources, and desired throughput. The SUnSET assay offers a convenient and non-radioactive alternative to the traditional [³⁵S]-methionine incorporation assay. The luciferase reporter assay is well-suited for high-throughput screening applications. For mechanistic studies aimed at confirming the inhibition of translation initiation, polysome profiling is the most direct and informative method. By employing these robust cell-based assays, researchers can accurately quantify the potent effects of Verrucarin A on protein synthesis and further elucidate its biological activities.

References

  • Polysome profiling. (n.d.). Protocol. Retrieved from [Link]

  • Garreau de Loubresse, N., Prokhorova, I., Holtkamp, W., Rodnina, M. V., Yusupova, G., & Yusupov, M. (2014). Structural basis for the inhibition of the eukaryotic ribosome by curiosin.
  • Gandin, V., Masvidal, L., Hulea, L., Bourbonnière, L., Charging, K., & Topisirovic, I. (2014). Analysis of translation using polysome profiling. Journal of Visualized Experiments, (88), e51164.
  • Li, T., & Li, H. (2025). Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation. Molecular Biology of the Cell, 36(4), ar33.
  • Goodman, C. A., & Hornberger, T. A. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. Exercise and sport sciences reviews, 41(2), 107–115.
  • Verrucarin A. (n.d.). T3DB. Retrieved from [Link]

  • Goodman, C. A., & Hornberger, T. A. (2013). Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. Exercise and sport sciences reviews, 41(2), 107–115.
  • Schmidt, E. K., Clavarino, G., Ceppi, M., & Pierre, P. (2009). SUnSET, a nonradioactive method to monitor protein synthesis.
  • Cundliffe, E., Cannon, M., & Davies, J. (1974). Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins.
  • Schmidt, E. K., Clavarino, G., Ceppi, M., & Pierre, P. (2009). SUnSET, a nonradioactive method to monitor protein synthesis.
  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Al-Marzooq, F., Al-Bader, M., & Al-Bazzaz, M. (2016). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 8(11), 331.
  • Gandin, V., Masvidal, L., Hulea, L., Bourbonnière, L., Charging, K., & Topisirovic, I. (2014). Analysis of translation initiation during stress conditions by polysome profiling. Journal of Visualized Experiments, (88), e51164.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • Thayyullathil, F., Chathoth, S., Kizhakkayil, J., Hago, A., Patel, M., & Galadari, S. (2016). Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling. Journal of experimental therapeutics & oncology, 11(4), 251–260.
  • Analysis of Translation Initiation During Stress Conditions by Polysome Profiling. (2014). JoVE. [Link]

  • Verrucarin A. (n.d.). PubChem. Retrieved from [Link]

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Method

Application Notes & Protocols: A Guide to Verrucarin A Analytical Standards and Reference Materials

Introduction: The Critical Role of Verrucarin A and High-Purity Standards Verrucarin A is a potent Type D macrocyclic trichothecene mycotoxin produced by various fungi, including species like Myrothecium and Stachybotrys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Verrucarin A and High-Purity Standards

Verrucarin A is a potent Type D macrocyclic trichothecene mycotoxin produced by various fungi, including species like Myrothecium and Stachybotrys.[1][2] First identified in 1962, it is a sesquiterpenoid toxin known for its significant biological activity.[3] Found in contaminated grains and water-damaged building materials, Verrucarin A poses a considerable risk to human and animal health due to its extreme acute toxicity.[1] Its primary mechanism of action involves the potent inhibition of protein synthesis by binding to the 60S ribosomal subunit, which disrupts the peptidyl transferase activity.[1][3] This disruption triggers a cascade of cellular events known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) like p38 MAPK, and ultimately, apoptosis (programmed cell death).[1][2]

Given its high toxicity and potential as both a contaminant and a pharmacological tool, the accuracy and reliability of Verrucarin A research are paramount. Whether quantifying environmental contamination, evaluating food safety, or investigating its anticancer properties[4], all research hinges on the quality of the analytical standards used. Certified Reference Materials (CRMs) provide metrological traceability, a certified concentration with a stated uncertainty, and are produced under stringent quality systems like ISO 17034, ensuring the validity and comparability of results across different laboratories and studies.[5][6] This guide provides a comprehensive overview of Verrucarin A reference materials, detailed protocols for their handling and use in analytical quantification, and their application in relevant biological assays.

Section 1: Sourcing and Specification of Verrucarin A Reference Materials

The foundation of any quantitative analysis is a well-characterized and reliable reference standard. For mycotoxins like Verrucarin A, it is crucial to source materials from reputable suppliers who provide comprehensive certification.

Key Supplier Criteria and Material Specifications

When selecting a Verrucarin A standard, researchers should prioritize suppliers who offer materials produced under an ISO 17034 accredited quality system.[5][6] This ensures the material has a certified value for purity and concentration, accompanied by a comprehensive Certificate of Analysis (CoA). The CoA is a critical document that provides essential information for the user.

Essential Components of a Certificate of Analysis (CoA):

  • Certified Concentration/Purity: The reported value and its associated uncertainty.

  • Metrological Traceability: Documentation linking the certified value to national or international standards.

  • Homogeneity and Stability Data: Evidence that the material is uniform and stable under specified storage and handling conditions.[5]

  • Method of Characterization: Details on the analytical techniques used to certify the material (e.g., HPLC, LC-MS/MS, qNMR).[5]

  • Recommended Storage Conditions: Typically -18°C or colder for long-term stability.[7]

Available Formats and Supplier Overview

Verrucarin A standards are typically available in two primary formats: crystalline solid (powder) or ready-to-use solutions in a specified solvent (e.g., acetonitrile).[5][8] Dry standards offer flexibility but require careful handling of the hazardous powder, while pre-dissolved solutions enhance safety and convenience.[8][9]

Supplier Typical Format(s) Purity/Certification Key Features
Romer Labs (Biopure™) Crystalline, Liquid SolutionsISO 17034 CertifiedOffers Biopure™ line of CRMs with full traceability and uncertainty documentation.[5][10]
Cayman Chemical Solid>70% to ≥98% (batch dependent)Provides detailed biological activity data and solubility information.[11][12]
Trilogy Analytical Laboratory Dry, Liquid SolutionsISO 17034 CertifiedProvides standards for a wide range of mycotoxins, often used for HPLC and LC-MS/MS applications.[6][8][9]
HPC Standards Liquid SolutionsISO 17034 CertifiedSpecializes in high-purity reference materials for residue analysis.[13]

Note: Purity and availability are subject to change and should always be verified with the supplier for the specific lot number.

Section 2: Safety, Handling, and Preparation of Standards

Verrucarin A is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[14] Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Safety Precautions:

  • Always handle Verrucarin A (especially in solid form) within a certified chemical fume hood or a glove box.

  • Wear appropriate PPE, including a lab coat, safety glasses, and dual-layer nitrile gloves.

  • Have a documented spill cleanup procedure and appropriate decontamination solutions (e.g., sodium hypochlorite) readily available.

  • Consult the Safety Data Sheet (SDS) provided by the supplier before any handling.

Protocol 1: Preparation of a Primary Stock Solution (from Crystalline Standard)

Rationale: Acetonitrile is a common and effective solvent for trichothecenes, providing good solubility and compatibility with reversed-phase chromatography systems.[15] Using amber glass vials protects the analyte from potential photodegradation.[7]

Materials:

  • Verrucarin A crystalline standard

  • HPLC-grade acetonitrile

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Gas-tight syringes

  • Amber glass autosampler vials with PTFE-lined caps

Procedure:

  • Allow the vial containing the crystalline Verrucarin A to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Accurately weigh a target amount (e.g., 1 mg) of the crystalline solid into a tared Class A volumetric flask. Record the exact weight.

  • Add a small amount of HPLC-grade acetonitrile to dissolve the solid completely. Use gentle vortexing or sonication if necessary.

  • Once fully dissolved, fill the volumetric flask to the calibration mark with acetonitrile.

  • Cap the flask and invert it at least 20 times to ensure a homogenous solution.

  • Calculate the precise concentration of the primary stock solution in µg/mL based on the actual weight and flask volume.

  • Transfer aliquots of the stock solution into amber glass vials for storage.

  • Storage: Store the primary stock solution at -18°C or below. Studies on mycotoxin stability show that most are stable for over a year under these conditions.[7]

Protocol 2: Preparation of Working Solutions and Calibration Curves

Rationale: A serial dilution approach is used to create a range of calibrators that span the expected concentration range of the unknown samples. This is essential for accurate quantification. The calibration curve should bracket the concentration of the quality control (QC) samples.

Procedure:

  • Remove the primary stock solution from the freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions from the primary stock using HPLC-grade acetonitrile (or the initial mobile phase composition) to prepare a series of at least 5-7 working standards.

  • For example, to create a 10 µg/mL intermediate standard from a 100 µg/mL primary stock, transfer 100 µL of the stock into a 1 mL volumetric flask and dilute to the mark.

  • From this intermediate standard, create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Transfer the final working standards to autosampler vials for analysis.

Section 3: Analytical Methodologies for Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis due to its superior sensitivity, selectivity, and suitability for complex matrices.[16][17]

Workflow for Verrucarin A Analysis

The following diagram illustrates the typical workflow from sample receipt to final data analysis.

G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing crm Receive & Log CRM stock Prepare Primary Stock Solution crm->stock cal Create Calibration Curve Standards stock->cal lcms LC-MS/MS Analysis (UPLC-TQ-S) cal->lcms sample Extract Verrucarin A from Matrix cleanup Sample Clean-up (SPE or QuEChERS) sample->cleanup cleanup->lcms quant Quantification (vs. Calibration Curve) lcms->quant report Final Report & Data Review quant->report

Caption: General workflow for the quantification of Verrucarin A.

Protocol 3: Quantitative Analysis by LC-MS/MS

Rationale: This method utilizes the high separation efficiency of UPLC (Ultra-Performance Liquid Chromatography) and the high selectivity and sensitivity of a triple quadrupole mass spectrometer (TQ-MS).[15] A C18 column is chosen for its ability to retain the moderately nonpolar Verrucarin A. The mobile phase gradient allows for efficient elution and separation from matrix components. Electrospray ionization (ESI) in positive mode is typically effective for trichothecenes.

Instrumentation and Materials:

  • LC System: Waters ACQUITY UPLC Premier or equivalent.[15]

  • MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[15]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Extraction Solvent: Acetonitrile/Water (e.g., 80:20 v/v).

Procedure:

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., grain flour, cell culture media).

    • Extract a known amount (e.g., 5 g of flour) with the extraction solvent (e.g., 20 mL) by shaking vigorously.

    • Centrifuge the sample to pellet solids.

    • Take an aliquot of the supernatant for clean-up or perform a "dilute-and-shoot" by diluting the extract with the initial mobile phase.[18] For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to reduce matrix effects.[16][17]

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • Start at 10% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for confirmation. For Verrucarin A (Molar Mass ~502.56 g/mol ), typical precursor ions could be [M+H]⁺ or [M+Na]⁺. Transitions must be optimized empirically.

      • Example Precursor Ion: m/z 525.2 ([M+Na]⁺)

      • Example MRM 1 (Quantifier): 525.2 > 245.1

      • Example MRM 2 (Qualifier): 525.2 > 387.2

  • Data Analysis:

    • Inject the calibration standards to generate a linear regression curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the Verrucarin A concentration in the samples by interpolating their peak areas from the calibration curve.

    • Confirm identity by ensuring the retention time matches the standard and the ratio of the quantifier to qualifier MRM transitions is within an acceptable tolerance (e.g., ±20%).

Section 4: Application in Biological Assays

A certified standard is indispensable for determining accurate dose-response relationships in toxicological and pharmacological studies.

Mechanism of Action: Ribotoxic Stress Response

Verrucarin A's primary toxic effect is the inhibition of protein synthesis.[2][3] This ribosomal arrest triggers a signaling cascade known as the Ribotoxic Stress Response (RSR). This response is characterized by the rapid activation of stress-activated protein kinases (SAPKs), particularly JNK and p38 MAPK, which are key regulators of apoptosis.[19][20]

G VA Verrucarin A Ribosome 60S Ribosome (Peptidyl Transferase Center) VA->Ribosome Binds ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth Leads to RSR Ribotoxic Stress Response (RSR) ProteinSynth->RSR Triggers MAPK p38 MAPK / JNK Activation RSR->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Verrucarin A-induced Ribotoxic Stress Response pathway.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This protocol determines the concentration of Verrucarin A that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A certified standard ensures the dose applied to the cells is accurate, leading to a reliable IC50 value.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells).[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Verrucarin A working solutions prepared in culture medium from a certified stock.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Dosing:

    • Prepare serial dilutions of Verrucarin A in complete culture medium from your certified stock. A typical concentration range might be 0.1 nM to 1 µM.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of Verrucarin A. Include "vehicle control" wells containing only the solvent (e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the Verrucarin A concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

  • Verrucarin A - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Verrucarin A - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Biopure TM ISO 17034 (Certified) Reference Materials. (n.d.). Romer Labs. Retrieved February 15, 2026, from [Link]

  • Mycotoxin Reference Materials. (n.d.). Romer Labs. Retrieved February 15, 2026, from [Link]

  • Mycotoxins' analysis: Trilogy® Standards & Reference Materials. (n.d.). Biotica. Retrieved February 15, 2026, from [Link]

  • Mycotoxin Standards - Food & Feed Analysis. (n.d.). R-Biopharm. Retrieved February 15, 2026, from [Link]

  • Verrucarin A | C27H34O9 | CID 6326658. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]

  • Mycotoxins. (n.d.). HPC Standards. Retrieved February 15, 2026, from [Link]

  • Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling. (2016). PubMed. Retrieved February 15, 2026, from [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. (2020). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Trichothecene Mycotoxins Trigger a Ribotoxic Stress Response That Activates c-Jun N-terminal Kinase and p38 Mitogen-activated Pr. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Verrucarin J. (2018). Toxno. Retrieved February 15, 2026, from [Link]

  • Trilogy® Mycotoxin Standards. (n.d.). R-Biopharm. Retrieved February 15, 2026, from [Link]

  • Trichothecene Mycotoxins in Cereal Products. (2014). Ministry for Primary Industries. Retrieved February 15, 2026, from [Link]

  • From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments. (2025). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis. (2018). R-Biopharm. Retrieved February 15, 2026, from [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

  • STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analytical methods for determination of mycotoxins. (2015). AWS. Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Myrothecium Cultures Technical Support Center: A Guide to Mitigating Unwanted Mycotoxin Production

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myrothecium cultures. This guide provides in-depth troubleshooting strategies and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myrothecium cultures. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate the production of unwanted mycotoxins, primarily macrocyclic trichothecenes such as roridins and verrucarins. Our focus is on providing practical, evidence-based solutions to ensure the safety, reproducibility, and success of your experiments.

The Challenge: Unwanted Mycotoxins in Myrothecium Cultures

Myrothecium species are a valuable source of bioactive secondary metabolites with applications in various fields, including the development of bioherbicides and pharmaceuticals.[1][2] However, a significant challenge in working with these fungi is the production of potent cytotoxic mycotoxins, specifically macrocyclic trichothecenes.[1][2] These mycotoxins can pose safety risks and interfere with experimental outcomes. This guide is designed to provide you with the knowledge and tools to effectively manage and minimize their production.

The toxicity of these trichothecenes stems from their ability to induce apoptosis (programmed cell death) through the activation of caspase-9 and caspase-3, disruption of the mitochondrial membrane potential, and regulation of apoptosis-associated genes like Bax and Bcl-2.[3][4] Understanding this mechanism underscores the importance of controlling their presence in your cultures.

Troubleshooting Guide: Common Issues and Solutions

Unwanted mycotoxin production is a frequent issue encountered during the cultivation of Myrothecium. The following table outlines common problems, their probable causes, and detailed, actionable solutions to mitigate mycotoxin biosynthesis.

Problem Potential Cause(s) Recommended Solution(s)
High levels of trichothecene mycotoxins (e.g., roridin, verrucarin) detected in culture. Culture conditions favor sporulation over mycelial growth.Optimize culture conditions to favor vegetative growth. For Myrothecium roridum, aim for a pH of 5.0-6.0 and a temperature of 30°C for maximal mycelial growth.[5][6] Avoid temperatures around 35°C, which promote higher spore production.[5][6]
Use of spore-based inoculum.Switch to a mycelial-based inoculum. Liquid fermentation to produce mycelia has been shown to yield formulations with no detectable levels of roridin A and verrucarin A.[7]
Inappropriate carbon source in the culture medium.Modify the carbon source in your medium. While specific data on trichothecene reduction is limited, studies on phytotoxin production in M. roridum showed that different carbon sources significantly impact toxin production. Experiment with various carbon sources, starting with those less favorable for sporulation.[8] For example, in Fusarium graminearum, sucrose was found to induce high levels of trichothecene production, while glucose did not have the same effect.[9]
High C:N ratio in the culture medium.Adjust the carbon-to-nitrogen (C:N) ratio. While research on Myrothecium is specific, studies on other fungi like Alternaria alternata have shown that an optimal C:N ratio exists for mycotoxin production, and deviating from this can reduce toxin levels.[10][11] Experiment with lower C:N ratios to potentially limit the precursors for mycotoxin biosynthesis.
Mycotoxin contamination persists despite using a mycelial culture. Sub-optimal fermentation medium.Utilize a medium specifically designed for low-mycotoxin mycelial production. A soy flour-corn meal liquid medium has been successfully used to produce Myrothecium verrucaria mycelia with no detectable trichothecene mycotoxins.[7]
Need to use a spore-based formulation but require low mycotoxin levels. Spores are inherently associated with mycotoxins.Implement a spore washing protocol. Repeated washing of M. verrucaria spores with water has been demonstrated to reduce roridin A and verrucarin A concentrations by over 95% without significantly compromising their bioherbicidal efficacy.[12]

Experimental Protocols

Protocol for Low-Mycotoxin Mycelial Formulation of Myrothecium verrucaria

This protocol is adapted from a successful method for producing a bioherbicidal mycelial formulation with no detectable trichothecene mycotoxins.[7]

Materials:

  • Soy flour

  • Corn meal

  • Culture flasks or laboratory fermenter

  • Shaker incubator

  • Sterile water

  • Myrothecium verrucaria culture

Procedure:

  • Medium Preparation: Prepare a soy flour-corn meal liquid medium. A previously successful composition yielded 25g dry weight of mycelium per liter.[7]

  • Inoculation: Inoculate the sterile medium with a starter culture of M. verrucaria.

  • Incubation: Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 185-200 rpm) for 48-72 hours.[7]

  • Harvesting: After incubation, the mycelial biomass can be harvested. The resulting formulation will consist of mycelial fragments.

  • Mycotoxin Analysis (Recommended): To verify the absence of mycotoxins, perform HPLC analysis on the culture supernatant and mycelial extract. The limit of detection in the original study was 2 μg/mL for roridin A and verrucarin A.[7]

Protocol for Washing Myrothecium Spores to Reduce Mycotoxin Contamination

This protocol is based on the principle that trichothecenes can be physically removed from the surface of spores.[12]

Materials:

  • Myrothecium spore suspension

  • Sterile distilled water

  • Centrifuge and sterile centrifuge tubes

  • Vortex mixer

Procedure:

  • Initial Suspension: Resuspend the spores in a known volume of sterile distilled water.

  • Centrifugation: Centrifuge the spore suspension to pellet the spores.

  • Supernatant Removal: Carefully decant and discard the supernatant, which will contain dissolved mycotoxins.

  • Resuspension: Resuspend the spore pellet in a fresh volume of sterile distilled water. Vortex thoroughly to ensure all spores are washed.

  • Repeat: Repeat the centrifugation, decanting, and resuspension steps at least two more times.

  • Final Resuspension: After the final wash, resuspend the spore pellet in the desired volume of sterile water or formulation buffer.

  • Verification (Optional but Recommended): Analyze a sample of the washed spores and the discarded supernatant from the first wash using HPLC to quantify the reduction in mycotoxin levels.

Visualizing the Workflow: Decision Tree for Mycotoxin Mitigation

The following diagram illustrates a decision-making workflow for researchers aiming to minimize mycotoxin production in their Myrothecium cultures.

MycotoxinMitigationWorkflow start Start: Mycotoxin Mitigation Strategy spore_or_mycelium Inoculum Type? start->spore_or_mycelium mycelial_culture Use Mycelial Culture spore_or_mycelium->mycelial_culture Mycelial spore_culture Use Spore Culture spore_or_mycelium->spore_culture Spore optimize_mycelial Optimize Mycelial Growth Conditions mycelial_culture->optimize_mycelial wash_spores Implement Spore Washing Protocol spore_culture->wash_spores media_optimization Medium Optimization (e.g., Soy-Corn) optimize_mycelial->media_optimization ph_temp_control Control pH (5.0-6.0) & Temp (30°C) optimize_mycelial->ph_temp_control cn_ratio Adjust C:N Ratio optimize_mycelial->cn_ratio analysis Analyze Mycotoxin Levels (HPLC) wash_spores->analysis media_optimization->analysis ph_temp_control->analysis cn_ratio->analysis end Low Mycotoxin Culture analysis->end

Caption: Decision workflow for mitigating mycotoxin production.

Frequently Asked Questions (FAQs)

Q1: Why is mycotoxin production a concern when working with Myrothecium?

A1: Myrothecium species, such as M. roridum and M. verrucaria, produce a class of mycotoxins called macrocyclic trichothecenes (e.g., roridins and verrucarins).[1][2] These compounds are potent inhibitors of protein synthesis and can induce apoptosis in eukaryotic cells, posing a significant health and safety risk to researchers.[3] They can also act as virulence factors in plant-pathogen interactions and may interfere with the bioactivity of other desired compounds in your research.

Q2: What are the primary factors that influence mycotoxin production in Myrothecium?

A2: The production of mycotoxins is a complex process influenced by several factors, including:

  • Culture Medium Composition: The types and concentrations of carbon and nitrogen sources can significantly impact mycotoxin biosynthesis.[1]

  • pH: The pH of the culture medium affects fungal growth and sporulation, with optimal mycelial growth for M. roridum observed between pH 5.0 and 6.0.[5][6]

  • Temperature: Temperature influences both the growth rate and the developmental stage (mycelial vs. sporulation) of the fungus. For M. roridum, 30°C is optimal for mycelial growth, while 35°C favors spore production.[5][6]

  • Fungal Development Stage: Mycotoxin production is often associated with sporulation. Therefore, conditions that promote mycelial (vegetative) growth over spore formation can lead to lower mycotoxin yields.[7]

Q3: Is it possible to completely eliminate mycotoxin production?

A3: While complete elimination can be challenging, it is possible to reduce mycotoxin levels to below detectable limits. Culturing Myrothecium verrucaria as a mycelial formulation in a soy flour-corn meal liquid medium has been shown to result in no detectable roridin A and verrucarin A.[7] This highlights the effectiveness of carefully controlled culture conditions.

Q4: How do I know if my Myrothecium culture is producing mycotoxins?

A4: The most reliable method for detecting and quantifying mycotoxins is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of trichothecenes like roridins and verrucarins.[7][13]

Q5: What is the genetic basis for trichothecene production in Myrothecium?

A5: The biosynthesis of trichothecenes is controlled by a cluster of genes known as the TRI gene cluster.[4] In Myrothecium roridum, key genes in this cluster include MRTRI5, which encodes trichodiene synthase (the first step in the pathway), and MRTRI6, which encodes a transcription factor required for the expression of other genes in the pathway.[4] Understanding this genetic basis opens up possibilities for future strain engineering to develop low- or non-mycotoxin-producing strains for industrial applications.

The Apoptotic Pathway of Trichothecene Mycotoxins

To provide a deeper understanding of the cellular impact of these mycotoxins, the following diagram illustrates the signaling pathway through which trichothecenes induce apoptosis.

ApoptosisPathway trichothecenes Trichothecene Mycotoxins (e.g., Roridin, Verrucarin) cell Target Cell trichothecenes->cell mitochondria Mitochondria cell->mitochondria Disruption of Mitochondrial Membrane Potential bax Bax (pro-apoptotic) Up-regulation cell->bax bcl2 Bcl-2 (anti-apoptotic) Down-regulation cell->bcl2 caspase9 Pro-caspase-9 mitochondria->caspase9 Release of Cytochrome c active_caspase9 Active Caspase-9 caspase9->active_caspase9 Cleavage caspase3 Pro-caspase-3 active_caspase9->caspase3 Activation active_caspase3 Active Caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis Execution of Apoptosis

Caption: Trichothecene-induced apoptotic signaling cascade.

By implementing the strategies and protocols outlined in this guide, researchers can significantly reduce the risk of mycotoxin contamination in their Myrothecium cultures, leading to safer and more reliable experimental outcomes.

References

  • Ye, W., Chen, Y., Li, H., Zhang, W., Liu, H., Sun, Z., Liu, T., & Li, S. (2016). Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential. Molecules, 21(6), 781. [Link]

  • Trapp, S. C., Hohn, T. M., McCormick, S. P., & Jarvis, B. B. (1998). Characterization of the gene cluster for biosynthesis of macrocyclic trichothecenes in Myrothecium roridum. Applied and Environmental Microbiology, 64(8), 2953–2958. [Link]

  • Boyette, C. D., Weaver, M. A., Hoagland, R. E., & Stetina, K. C. (2008). Submerged culture of a mycelial formulation of a bioherbicidal strain of Myrothecium verrucaria with mitigated mycotoxin production. World Journal of Microbiology and Biotechnology, 24(11), 2721–2726. [Link]

  • Naz, S., et al. (2021). Optimization of Culture Conditions for Mycelial Growth and Sporulation of Myrothecium roridum. International Journal of Phytopathology, 10(1), 01-07. [Link]

  • Weaver, M. A., Boyette, C. D., & Hoagland, R. E. (2012). Bioherbicidal activity from washed spores of Myrothecium verrucaria. World Journal of Microbiology and Biotechnology, 28(5), 1941–1946. [Link]

  • Daba, G. M. (2019). Myrothecium as Promising Model for Biotechnological Applications, Potentials and Challenges. Biomedical Journal of Scientific & Technical Research, 16(3), 1-7. [Link]

  • Okunowo, W. O., et al. (2019). Optimization of Myrothecium roridum tode: fries phytotoxin production and bioactivity on water hyacinth ( Eichhornia crassipes ). ResearchGate. [Link]

  • Jiao, J., et al. (2011). Effects of different carbon sources on trichothecene production and Tri gene expression by Fusarium graminearum in liquid culture. FEMS Microbiology Letters, 322(1), 63-70. [Link]

  • Bräse, S., et al. (2009). The chemistry and biology of the mycotoxin trichothecenes. Angewandte Chemie International Edition, 48(24), 4392-4416. [Link]

  • Brankovics, B., et al. (2012). Influence of pH and carbon to nitrogen ratio on mycotoxin production by Alternaria alternata in submerged cultivation. AMB Express, 2(1), 39. [Link]

  • Battilani, P., et al. (2018). Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels. Food Additives & Contaminants: Part A, 35(11), 2249-2258. [Link]

  • Murakami, Y., et al. (2001). Roridin L, M and verrucarin M, new macrocyclic trichothecene group antitumor antibiotics, from Myrothecium verrucaria. The Journal of Antibiotics, 54(11), 980-983. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of HPLC and ELISA for Verrucarin A Quantification in Complex Matrices

Introduction: The Analytical Challenge of Verrucarin A Verrucarin A is a highly potent Type D trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Stachybotrys, Myroth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Verrucarin A

Verrucarin A is a highly potent Type D trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Stachybotrys, Myrothecium, and Fusarium.[1][2] Its presence in agricultural commodities such as grains and in water-damaged indoor environments poses a significant health risk to both humans and animals due to its severe cytotoxicity.[3][4] Verrucarin A primarily acts as a protein synthesis inhibitor, leading to a cascade of adverse health effects, including immunosuppression, dermal necrosis, and gastrointestinal issues.[2][4][5] Given its toxicity and prevalence, accurate and reliable quantification of Verrucarin A in complex matrices like animal feed, cereals, and environmental dust is paramount for food safety, animal welfare, and human health risk assessment.

This guide provides a comprehensive head-to-head comparison of two widely used analytical techniques for Verrucarin A quantification: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions about the most suitable method for their specific analytical needs.

The Contenders: A Glimpse into HPLC and ELISA

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Confirmation

HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. It is considered a reference method for mycotoxin analysis due to its high resolution, specificity, and accuracy. When coupled with detectors like Ultraviolet (UV) or Mass Spectrometry (MS), HPLC provides unambiguous identification and precise quantification of the target analyte. The choice of detector is critical: UV detection is cost-effective but may lack specificity in complex matrices, while MS detection, particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and specificity, making it the gold standard for confirmatory analysis.

Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Screening Champion

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For mycotoxin analysis, a competitive ELISA format is typically employed. This method relies on the specific binding of an antibody to the target mycotoxin. ELISA is renowned for its high throughput, rapidity, and ease of use, making it an ideal tool for screening large numbers of samples.

Head-to-Head Comparison: HPLC vs. ELISA for Verrucarin A

The choice between HPLC and ELISA for Verrucarin A quantification hinges on a variety of factors, including the intended application (screening vs. confirmation), the required level of sensitivity and specificity, sample throughput needs, and budget constraints.

FeatureHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation based on analyte's physicochemical properties.Antigen-antibody binding.
Specificity High, especially with MS/MS detection. Can distinguish between structurally similar compounds.Generally good, but can be susceptible to cross-reactivity with other mycotoxins.
Sensitivity (LOD/LOQ) Very high with MS/MS detection (low µg/kg or ppb). UV detection is less sensitive.High, with detection limits typically in the low µg/kg (ppb) range.
Accuracy & Precision Excellent, considered the "gold standard" for quantitative analysis.Good for screening purposes, but may have higher variability than HPLC.
Sample Throughput Lower, with typical run times of 10-30 minutes per sample.High, capable of analyzing 96 samples simultaneously in a plate format.
Sample Preparation Often requires extensive cleanup to remove matrix interferences.Generally simpler sample preparation compared to HPLC.
Cost per Sample Higher, due to expensive instrumentation and solvent consumption.Lower, with commercially available kits offering a cost-effective solution for large-scale screening.
Expertise Required Requires a skilled operator for method development, maintenance, and data analysis.Relatively easy to perform with minimal training.
Confirmation Yes, especially with MS/MS which provides structural information.No, positive results often require confirmation by a reference method like HPLC-MS/MS.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, step-by-step methodologies for the quantification of Verrucarin A in a complex matrix (e.g., ground corn) using both HPLC-MS/MS and a competitive ELISA.

HPLC-MS/MS Method for Verrucarin A Quantification

This protocol outlines a robust method for the extraction and quantification of Verrucarin A from a grain matrix. The causality behind the experimental choices lies in the need for efficient extraction of a moderately polar mycotoxin from a complex matrix, followed by a cleanup step to minimize matrix effects and ensure accurate quantification by the highly sensitive MS/MS detector.

1. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract Verrucarin A from the solid matrix into a liquid solvent. Acetonitrile is a common and effective solvent for trichothecenes. The addition of water helps to swell the matrix and improve extraction efficiency.

  • Procedure:

    • Weigh 5 g of finely ground corn sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

    • Vortex vigorously for 3 minutes, then shake for 60 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean tube.

2. Sample Cleanup (Solid-Phase Extraction - SPE):

  • Rationale: Complex matrices like corn contain numerous compounds that can interfere with the HPLC-MS/MS analysis (matrix effects). An SPE cleanup step is crucial to remove these interferences, leading to a cleaner extract and more reliable results. A C18 sorbent is suitable for retaining the moderately non-polar Verrucarin A while allowing more polar interferences to pass through.

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.

    • Elute the Verrucarin A with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 50:50 v/v).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

  • Rationale: A C18 reversed-phase column is ideal for separating trichothecenes. The mobile phase gradient is optimized to achieve good peak shape and separation from any remaining matrix components. The MS/MS parameters are set for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Verrucarin A.

  • Parameters:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor at least two specific transitions for Verrucarin A (e.g., m/z 503.2 -> 245.1 and 503.2 -> 359.2).

Competitive ELISA for Verrucarin A Quantification

This protocol describes a typical competitive ELISA for the rapid screening of Verrucarin A in a grain matrix. The principle is based on the competition between Verrucarin A in the sample and a Verrucarin A-enzyme conjugate for a limited number of antibody binding sites coated on the microtiter plate. The amount of color developed is inversely proportional to the concentration of Verrucarin A in the sample.

1. Sample Preparation and Extraction:

  • Rationale: Similar to the HPLC method, the initial extraction aims to solubilize Verrucarin A. However, for ELISA, the extraction solvent is often methanol-based, and the subsequent dilution steps are critical to minimize matrix interference in the antibody-antigen binding reaction.

  • Procedure:

    • Weigh 5 g of finely ground corn sample into a 50 mL polypropylene centrifuge tube.

    • Add 25 mL of 70% methanol.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Dilute the supernatant 1:10 with the provided sample dilution buffer.

2. ELISA Procedure:

  • Rationale: The competitive binding reaction is the core of the assay. The washing steps are crucial to remove unbound reagents and reduce background noise. The substrate reaction generates a colored product, and the stop solution halts the reaction to allow for accurate absorbance reading.

  • Procedure (based on a generic competitive ELISA kit):

    • Add 50 µL of the diluted standards and samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the Verrucarin A-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the TMB substrate to each well.

    • Incubate for 15 minutes in the dark at room temperature.

    • Add 100 µL of the stop solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis:

  • Rationale: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of Verrucarin A in the samples is then interpolated from this curve.

  • Procedure:

    • Calculate the average absorbance for each set of standards and samples.

    • Generate a standard curve by plotting the percent binding (%B/B0) versus the logarithm of the standard concentration.

    • Determine the concentration of Verrucarin A in the samples by interpolating their absorbance values on the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration in the original sample.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-MS/MS and ELISA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Weigh Sample extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup centrifugation->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation filtration Filtration evaporation->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Quantification msms->data

Caption: HPLC-MS/MS workflow for Verrucarin A analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay start_elisa Weigh Sample extraction_elisa Solvent Extraction start_elisa->extraction_elisa centrifugation_elisa Centrifugation extraction_elisa->centrifugation_elisa dilution_elisa Dilution centrifugation_elisa->dilution_elisa add_sample Add Sample & Conjugate dilution_elisa->add_sample incubation1 Incubation add_sample->incubation1 wash1 Washing incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubation add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate

Caption: Competitive ELISA workflow for Verrucarin A screening.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and ELISA are powerful tools for the quantification of Verrucarin A in complex matrices, each with its distinct advantages and limitations.

  • HPLC, particularly when coupled with MS/MS, stands as the unequivocal choice for confirmatory analysis and for studies requiring the highest degree of accuracy, specificity, and sensitivity. Its ability to definitively identify and quantify Verrucarin A, even in the presence of structurally similar compounds, makes it indispensable for regulatory compliance, forensic analysis, and in-depth research.

  • ELISA excels as a rapid, cost-effective, and high-throughput screening method. It is an ideal choice for quality control in the food and feed industries, where large numbers of samples need to be analyzed quickly to make informed decisions about product safety. While a positive ELISA result should ideally be confirmed by a reference method like HPLC-MS/MS, its value as a first-line defense against mycotoxin contamination is undeniable.

Ultimately, the decision to use HPLC or ELISA will be guided by the specific analytical question being asked. For a comprehensive mycotoxin monitoring program, a tiered approach is often the most effective: using ELISA for initial, large-scale screening, followed by HPLC-MS/MS for the confirmation and accurate quantification of positive samples. This strategy leverages the strengths of both techniques, ensuring both efficiency and analytical rigor in the critical task of safeguarding our food and feed supplies from the threat of Verrucarin A.

References

  • Verrucarin A - Wikipedia. [Link]

  • Ricci, F., et al. (2010). Current methods of analysis for the determination of trichothecene mycotoxins in food. Trends in Analytical Chemistry, 29(8), 947-957.
  • Li, P., Zhang, Z., Hu, X., & Zhang, Q. (2011). T-2 Toxin, a Trichothecene Mycotoxin: Review of Toxicity, Metabolism, and Analytical Methods. Journal of Agricultural and Food Chemistry, 59(8), 3441-3453.
  • Ueno, Y. (1977). MYCOTOXINS Methods for the Detection of Trichothecenes. Journal - Association of Official Analytical Chemists, 60(4), 779-784.
  • Verrucarin A - Grokipedia. [Link]

  • PubChem. Verrucarin A. [Link]

  • RealTime Laboratories. (2023, October 18). Unseen Threats: Understanding Molds and Mycotoxins and Their Impact on Health. [Link]

  • Formosa Publisher. (2023). Techniques for Detection of Trichothecene in Food: A Comprehensive Review. Formosa Journal of Applied Sciences, 2(6), 1383-1398.
  • HealthMatters.io. Verrucarin A - Total Tox-Burden - Lab Results explained. [Link]

  • Romer Labs. (2016, December 12). Trichothecenes: Boost your mycotoxin analysis with multi-analyte testing. [Link]

  • Gosselin, E., et al. (2012). Quantification of the trichothecene Verrucarin-A in environmental samples using an antibody-based spectroscopic biosensor.
  • T3DB. Verrucarin A (T3D3720). [Link]

  • Malachová, A., et al. (2019).
  • Andac, S. C. (2015). Analysis of drugs in complex matrices by on-line sample pretreatment coupled with LC. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • Razzazi-Fazeli, E., et al. (2006). Trace mycotoxin analysis in complex biological and food matrices by liquid chromatography-atmospheric pressure ionisation mass spectrometry.

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Comparative

Comparative analysis of Verrucarin A production in different Myrothecium strains

A Comparative Guide to Verrucarin A Production in Myrothecium Strains This guide provides an in-depth comparative analysis of Verrucarin A production across different strains of the fungal genus Myrothecium. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Verrucarin A Production in Myrothecium Strains

This guide provides an in-depth comparative analysis of Verrucarin A production across different strains of the fungal genus Myrothecium. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal factors and experimental rationale essential for optimizing the yield of this potent macrocyclic trichothecene. We will explore the biosynthetic origins of Verrucarin A, compare production capabilities between key Myrothecium species, and provide robust, self-validating experimental workflows for cultivation, extraction, and quantification.

Introduction to Verrucarin A and its Fungal Producers

Myrothecium, a genus within the Stachybotryaceae family, is recognized for its ubiquitous presence as saprophytes, endophytes, and plant pathogens[1]. These fungi are prolific producers of a diverse array of biologically active secondary metabolites, including enzymes, antibiotics, and various terpenoids[1][2]. Of particular interest are the macrocyclic trichothecenes, a class of mycotoxins known for their potent cytotoxic properties.

Verrucarin A is a C27-skeleton macrocyclic trichothecene that, along with related compounds like the roridins, exhibits significant biological activities, including antimalarial and cytotoxic effects against cancer cell lines[1][3][4]. This cytotoxicity is primarily attributed to its ability to inhibit protein synthesis[5]. Due to these properties, Verrucarin A is a molecule of high interest for both toxicological studies and as a potential scaffold for anticancer drug development. The primary fungal producers of Verrucarin A are strains of Myrothecium verrucaria and Myrothecium roridum[2][6]. Understanding the production dynamics in these strains is critical for harnessing their biosynthetic potential.

The Biosynthetic Pathway of Verrucarin A

Verrucarin A belongs to the trichothecene family, which are sesquiterpenoid mycotoxins characterized by a tricyclic 12,13-epoxytrichothec-9-ene (EPT) core[3][4]. The biosynthesis begins with the cyclization of farnesyl pyrophosphate and proceeds through a series of enzymatic oxygenations and esterifications to form the complex macrocyclic structure. The conversion from the related roridin skeleton to the verrucarin skeleton is proposed to involve the oxidative removal of a two-carbon side chain, a process that can be influenced by environmental factors like temperature[7][8].

Verrucarin_A_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase EPT 12,13-Epoxytrichothec-9-ene (EPT Core) Trichodiene->EPT Multiple Oxygenations Verrucarol Verrucarol EPT->Verrucarol Hydroxylations Verrucarin_A Verrucarin A Verrucarol->Verrucarin_A Esterification with Verrucarinic Acid

Caption: Simplified biosynthetic pathway of Verrucarin A.

Comparative Analysis of Verrucarin A Production

The production of Verrucarin A is not uniform across the Myrothecium genus; it varies significantly between species and even strains, and is highly dependent on environmental and nutritional conditions. The two most studied species are M. verrucaria and M. roridum.

Influence of Fungal Strain
  • Myrothecium verrucaria : This species is a well-documented producer of Verrucarin A and is often considered a potent source[1][2]. It has been studied for its bioherbicidal properties, where paradoxically, the goal is often to mitigate mycotoxin production while maintaining herbicidal efficacy[9][10][11].

  • Myrothecium roridum : Also a known producer, M. roridum has been shown to generate Verrucarin A and other trichothecenes on various plant substrates[5][12][13]. Comparative studies suggest that the optimal conditions for Verrucarin A production can differ significantly from those favoring other mycotoxins like roridin E within the same species[12][13].

Impact of Environmental Conditions

Environmental parameters are critical variables that can be manipulated to steer fungal metabolism towards or away from Verrucarin A production.

  • Temperature: Temperature has a pronounced and species-dependent effect. In M. roridum cultured on rocket, the maximum yield of Verrucarin A was observed at a cooler temperature range of 14-18 °C[12][13]. Conversely, for M. verrucaria on spinach, the biosynthesis of Verrucarin A was significantly enhanced at the highest tested temperature of 35 °C[8][14]. This differential thermal preference is a key consideration for strain selection and process optimization.

  • Carbon Dioxide (CO₂): Elevated CO₂ levels appear to promote Verrucarin A production. Studies on both M. roridum and M. verrucaria have shown that higher CO₂ concentrations (e.g., 800-850 ppm or greater) are conducive to mycotoxin synthesis[12][14][15].

  • Culture Medium and Substrate: The choice of growth medium is fundamental. For submerged liquid fermentation, potato dextrose medium has been successfully used for producing Verrucarin A derivatives from M. roridum[5]. However, other research focused on creating bioherbicides has utilized soy flour-corn meal media to rapidly produce mycelial biomass with little to no detectable Verrucarin A, demonstrating that nutrient composition can be used to suppress its biosynthesis[10].

Quantitative Production Data

Direct comparison of absolute yields across different studies is challenging due to variations in strains, substrates, and analytical methods. However, data from specific experiments provide valuable benchmarks.

Myrothecium SpeciesSubstrateTemperature (°C)CO₂ Level (ppm)Max. Verrucarin A YieldReference
M. verrucariaSpinach26-301550-1650 mg/m³ (~800-850)18.59 ng/g[14][15]
M. verrucariaSpinach35AmbientProduction significantly increased[8][14]
M. roridumRocket14-18800-850Maximum level detected (specific value not stated)[12][13]

Experimental Protocols for Comparative Analysis

To conduct a reliable comparative study, a standardized and self-validating workflow is essential. The following protocols outline the key steps from cultivation to quantification.

Fungal Cultivation for Verrucarin A Production

This protocol describes a typical submerged fermentation process. The rationale for submerged culture is the high degree of control over environmental parameters and the ease of scaling.

  • Strain Maintenance: Maintain cultures of Myrothecium verrucaria and Myrothecium roridum on Potato Dextrose Agar (PDA) slants at 4 °C for long-term storage and at 22-25 °C for active growth[5].

  • Inoculum Preparation: Aseptically transfer a small piece of mycelial agar from a 7-10 day old PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

  • Incubation: Incubate the flask at 22 °C on a rotary shaker at 120 rpm for 5-7 days to generate a homogenous mycelial suspension to be used as the inoculum[5].

  • Production Culture: Inoculate 2.5 L of PDB in a 5 L Erlenmeyer flask with the prepared inoculum (e.g., 5% v/v).

  • Fermentation: Incubate the production culture under the desired experimental conditions (e.g., varying temperatures of 18 °C and 30 °C) with agitation (120 rpm) for an extended period, such as 21-42 days. Verrucarin A is a secondary metabolite, and its production often peaks in the stationary phase after primary nutrients like glucose are depleted[5].

Extraction of Verrucarin A

This protocol is based on a standard liquid-liquid extraction method suitable for recovering semi-polar mycotoxins from an aqueous culture medium.

  • Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by centrifugation (e.g., 4000 x g for 15 minutes)[5]. The supernatant (culture fluid) contains the secreted Verrucarin A.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate[5]. Rationale: Ethyl acetate is a moderately polar solvent that efficiently partitions Verrucarin A from the aqueous phase, leaving behind more polar impurities.

  • Partitioning: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent in vacuo using a rotary evaporator at a temperature below 40 °C to yield the crude extract[5].

Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for mycotoxin analysis due to its high sensitivity and specificity.

  • Sample Preparation: Re-dissolve the dried crude extract in a known volume of a suitable solvent, typically methanol:water (1:1 v/v) or an acetonitrile/water mixture[7][16]. Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Chromatographic Separation: Inject 5 µL of the prepared sample into the UHPLC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using mobile phases such as water and acetonitrile/methanol, often with an acid additive like acetic or formic acid to improve peak shape and ionization[16][17].

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires a certified Verrucarin A standard to determine the specific precursor and product ion transitions and optimize collision energies. For Verrucarin A, a common transition might be monitored for quantification (quantifier) and another for confirmation (qualifier)[7].

  • Quantification: Create a calibration curve by injecting known concentrations of a certified Verrucarin A standard. Quantify the amount of Verrucarin A in the samples by comparing their peak areas to the calibration curve. The result is a self-validating system, as the concentration is determined against an external, certified reference.

Integrated Experimental Workflow

The entire process, from strain selection to final data analysis, can be visualized as an integrated workflow.

Experimental_Workflow cluster_0 1. Preparation cluster_1 2. Cultivation cluster_2 3. Extraction & Analysis cluster_3 4. Data Interpretation Strain_Selection Strain Selection (M. verrucaria, M. roridum) Inoculation Inoculation Strain_Selection->Inoculation Media_Prep Media Preparation (e.g., PDB) Media_Prep->Inoculation Fermentation Submerged Fermentation (Control Temp, CO2, etc.) Inoculation->Fermentation Harvest Harvest & Separate (Mycelia / Supernatant) Fermentation->Harvest Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Extraction Concentration Evaporation (Crude Extract) Extraction->Concentration Quantification UHPLC-MS/MS Analysis Concentration->Quantification Data_Analysis Data Analysis (Calibration Curve) Quantification->Data_Analysis Comparison Comparative Analysis (Yield vs. Strain/Condition) Data_Analysis->Comparison

Caption: Workflow for comparative analysis of Verrucarin A production.

Conclusion

The production of Verrucarin A is a complex process influenced by the specific Myrothecium strain and a host of environmental factors. Comparative analysis reveals that M. verrucaria and M. roridum exhibit distinct optimal conditions for its biosynthesis, particularly concerning temperature. While M. roridum may favor cooler conditions (14-18 °C), M. verrucaria production can be significantly boosted by higher temperatures (up to 35 °C). Furthermore, nutrient availability in the culture medium provides a powerful tool to either enhance or suppress Verrucarin A synthesis. For researchers aiming to produce this potent mycotoxin, a systematic approach involving careful strain selection and the optimization of fermentation parameters using the robust analytical workflows detailed in this guide is paramount to achieving high and reproducible yields.

References

  • Title: Verrucarin A and roridin E produced on rocket by Myrothecium roridum under different temperatures and CO 2 levels Source: World Mycotoxin Journal URL: [Link]

  • Title: Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels Source: ResearchGate URL: [Link]

  • Title: Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels Source: PubMed URL: [Link]

  • Title: Isolation and characterization of two verrucarins from Myrothecium roridum. Source: Zeitschrift für Naturforschung C URL: [Link]

  • Title: Myrothecium as Promising Model for Biotechnological Applications, Potentials and Challenges Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Verrucarin A and roridin E produced on rocket by Myrothecium roridum under different temperatures and CO 2 levels Source: ResearchGate URL: [Link]

  • Title: Myrothecium as Promising Model for Biotechnological Applications, Potentials and Challenges Source: Lupine Publishers URL: [Link]

  • Title: Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO2 Source: IRIS-AperTO (University of Turin Institutional Research Repository) URL: [Link]

  • Title: Myrothecium as Promising Model for Biotechnological Applications, Potentials and Challenges Source: ResearchGate URL: [Link]

  • Title: The Genus Myrothecium Tode ex Fr. Source: Transactions of the British Mycological Society URL: [Link]

  • Title: The Isolation and Identification of Trichothecene Metabolites from a Plant Pathogenic Strain of Myrothecium roridum Source: Journal of Natural Products URL: [Link]

  • Title: Verrucarin A and roridin E produced on spinach by Myrothecium Source: IRIS-AperTO (University of Turin Institutional Research Repository) URL: [Link]

  • Title: Macrocyclic trichothecene production and sporulation by a biological control strain of Myrothecium verrucaria is regulated by cultural conditions Source: Mycopathologia URL: [Link]

  • Title: Macrocyclic trichothecenes from Myrothecium verrucaria PA 57 and their cytotoxic activity Source: Chinese Journal of Natural Medicines URL: [Link]

  • Title: Macrocyclic trichothecenes from Myrothecium verrucaria PA 57 and their cytotoxic activity Source: ScienceDirect URL: [Link]

  • Title: Submerged culture of a mycelial formulation of a bioherbicidal strain of Myrothecium verrucaria with mitigated mycotoxin production Source: ResearchGate URL: [Link]

  • Title: Bioherbicidal activity from washed spores of Mycrothecium verrucaria Source: USDA Agricultural Research Service URL: [Link]

  • Title: Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios Source: PMC (PubMed Central) URL: [Link]

  • Title: Acetonitrile extraction prior to 11+Myco MS-PREP® clean-up for the analysis of mycotoxins in animal feed Source: Romer Labs URL: [Link]

Sources

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